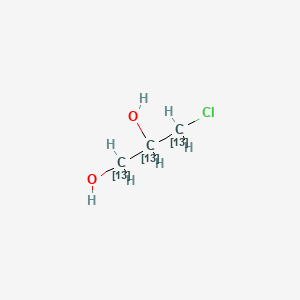
3-Chloro-1,2-propanediol-13C3
Descripción general
Descripción
3-Chloro-1,2-propanediol-13C3 is a stable isotope-labeled compound with the molecular formula 13C3H7ClO2 and a molecular weight of 113.52. It is a derivative of 3-chloro-1,2-propanediol, where three carbon atoms are replaced with their 13C isotopes. This compound is primarily used as a reference standard in various scientific research applications, including pharmaceutical testing and metabolic studies .
Mecanismo De Acción
Target of Action
3-Chloro-1,2-propanediol-13C3, also known as 3-MCPD-13C3, is a chemical compound with the molecular formula 13C3H7ClO2 It is known to be a metabolite of dichloropropanols .
Mode of Action
DS-S-7G . This process involves the conversion of ®-MCH to hydroxyacetone with the liberation of chloride ions under aerobic conditions .
Biochemical Pathways
DS-S-7G suggests that it may be involved in the metabolism of halogenated compounds .
Pharmacokinetics
Its metabolism may involve dehalogenation, as suggested by studies on similar compounds .
Result of Action
The dehalogenation of ®-3-chloro-1,2-propanediol results in the formation of hydroxyacetone and the release of chloride ions . This suggests that this compound may have similar effects.
Action Environment
The dehalogenation of ®-3-chloro-1,2-propanediol occurs under aerobic conditions , suggesting that oxygen availability may influence the action of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-chloro-1,2-propanediol typically involves the hydrolysis of epichlorohydrin. One method includes the following steps :
Epoxidation: Chloropropene is epoxidized using hydrogen peroxide as an oxygen source in the presence of a phase transfer catalyst to produce epichlorohydrin.
Hydrolysis: The epichlorohydrin is then hydrolyzed using deionized water and a cation resin catalyst at a temperature range of 70 to 75 degrees Celsius for 30 to 60 minutes. Additional deionized water
Propiedades
IUPAC Name |
3-chloro(1,2,3-13C3)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWWUDQMAHNAQ-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13CH2]Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details

















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)

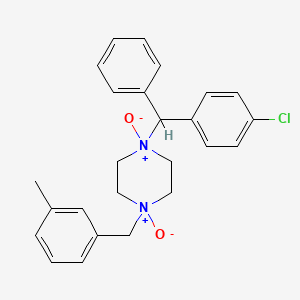
![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)
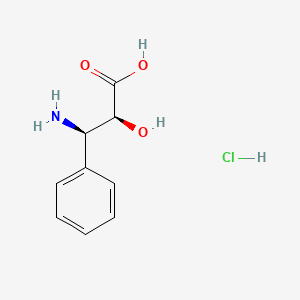
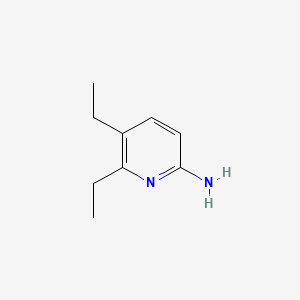
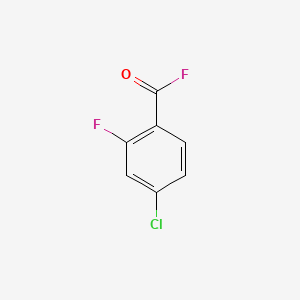
![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B587467.png)
